4-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
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Overview
Description
4-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound features a fluorine atom, a benzamide group, and a methylimidazo[1,2-a]pyrimidinyl moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 4-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves several steps, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions Industrial production methods may involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
4-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include molecular bromine, iodine, and sodium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of various derivatives.
Biology: Investigated for its biological activity, including antimicrobial and antitumor properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide can be compared with other similar compounds, such as:
- N-(4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl)acetamide
- 2-Pyrimidinamine, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(8-methylimidazo[1,2-a]pyridin-3-yl)-
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the fluorine atom, benzamide group, and methylimidazo[1,2-a]pyrimidinyl moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15FN4O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-fluoro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15FN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-4-8-17(9-5-14)23-19(26)15-2-6-16(21)7-3-15/h2-12H,1H3,(H,23,26) |
InChI Key |
MMZRVLAOPLGRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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